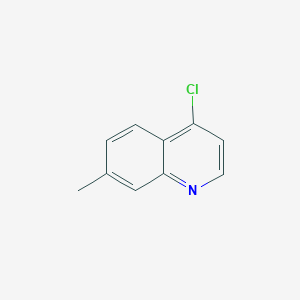

4-Chloro-7-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBWENCMEQRYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20489636 | |

| Record name | 4-Chloro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63136-61-8 | |

| Record name | 4-Chloro-7-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63136-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-7-methylquinoline: A Strategic Intermediate in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of 4-Chloro-7-methylquinoline

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural backbone of a multitude of therapeutic agents with diverse biological activities, including anticancer and antimalarial properties.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of molecular properties to achieve desired pharmacological effects. Within this class, halo-substituted quinolines are of paramount importance as they provide reactive handles for molecular elaboration through various cross-coupling and nucleophilic substitution reactions.[1]

This compound, in particular, emerges as a valuable and versatile building block. Its structure, featuring a reactive chlorine atom at the 4-position, makes it an ideal precursor for the synthesis of 4-aminoquinoline derivatives, a class of compounds renowned for their potent antimalarial activity.[][3] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery, grounded in the principles of mechanistic causality and validated experimental design.

Core Properties and Chemical Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and development.

Chemical Identifiers and Molecular Data

The fundamental identifiers for this compound are summarized below, providing a clear reference for sourcing, registration, and computational modeling.

| Identifier | Value | Source(s) |

| CAS Number | 63136-61-8 | [][4][5][6] |

| IUPAC Name | This compound | [][7] |

| Molecular Formula | C₁₀H₈ClN | [][4][8] |

| Molecular Weight | 177.63 g/mol | [][4] |

| InChI Key | SLBWENCMEQRYEG-UHFFFAOYSA-N | [][4] |

| Canonical SMILES | Cc1ccc2c(Cl)ccnc2c1 | [4][8] |

Physicochemical Properties

The physical state and solubility characteristics of this compound dictate its handling, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| Boiling Point | 275.6 °C at 760 mmHg | [] |

| Density | 1.225 g/cm³ | [] |

Synthesis of this compound: A Mechanistic Approach

The construction of the this compound scaffold is typically achieved through a multi-step process that leverages classic heterocyclic chemistry principles. A common and reliable route is a variation of the Gould-Jacobs reaction, followed by chlorination. This approach provides a logical and scalable pathway to the target molecule.

Synthetic Workflow Diagram

The overall synthetic strategy can be visualized as a two-stage process: first, the construction of the quinolin-4-ol core, and second, the conversion of the hydroxyl group to the target chloro group.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 7-Methylquinolin-4-ol (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a powerful method for synthesizing quinolines. It involves the condensation of an aniline with diethyl (ethoxymethylene)malonate (DEEM), followed by a thermal cyclization.

-

Causality : m-Toluidine is selected as the starting aniline to introduce the required methyl group at what will become the 7-position of the quinoline ring. The reaction with DEEM proceeds via a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the newly formed side chain attacks the ortho-position of the aniline ring to form the heterocyclic core. High temperatures are necessary to drive this cyclization and the subsequent tautomerization to the stable quinolin-4-ol form.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine m-toluidine (1.0 eq.) and diethyl (ethoxymethylene)malonate (1.05 eq.).

-

Heat the mixture with stirring to 130-140 °C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.

-

For the cyclization step, transfer the reaction mixture to a high-boiling point solvent such as Dowtherm A.

-

Heat the solution to reflux (approx. 250 °C) for 30-60 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and dilute it with petroleum ether. The product, 7-methylquinolin-4-ol, will precipitate as a solid.

-

Collect the solid by filtration, wash with ether, and dry under vacuum. The crude product can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Chlorination)

The conversion of the 4-hydroxy group to a 4-chloro group is a critical activation step. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

-

Causality : The hydroxyl group at the 4-position of the quinoline is a poor leaving group. Phosphorus oxychloride serves as both the reagent and solvent, converting the hydroxyl into a good leaving group (a dichlorophosphate ester intermediate). A subsequent SₙAr-type reaction, where a chloride ion (from POCl₃) attacks the C4 position, displaces the phosphate group, yielding the desired 4-chloro derivative. Refluxing is required to provide the necessary activation energy for this transformation. The workup with ice is a critical safety step to quench the highly reactive excess POCl₃ in a controlled manner.

Experimental Protocol:

-

Caution : This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.

-

Carefully add 7-methylquinolin-4-ol (1.0 eq.) in portions to an excess of phosphorus oxychloride (5-10 eq.) with stirring.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

In a separate large beaker, prepare a mixture of crushed ice and water.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process.

-

Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8.

-

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound lies in the high reactivity of its C4-chloro substituent towards nucleophilic displacement.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent electrophilic partner for a wide range of nucleophiles, most notably amines, to form 4-aminoquinoline derivatives.

Workflow for Library Synthesis

Caption: General workflow for synthesizing bioactive libraries.

This reaction is the cornerstone of synthesizing analogues of famous antimalarial drugs like Chloroquine.[][3][9] By varying the amine nucleophile, a large library of compounds can be generated for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a 4-Amino-7-methylquinoline Derivative

-

In a sealed reaction vial, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N-methyl-2-pyrrolidone (NMP).

-

Add the desired primary or secondary amine (1.1-1.5 eq.).

-

An acid catalyst (e.g., HCl) or a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) may be added to facilitate the reaction, depending on the amine's reactivity.

-

Seal the vial and heat the mixture to 80-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to yield the pure 4-amino-7-methylquinoline derivative.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling reactive chemical intermediates.

Hazard Identification

This compound is classified as a hazardous substance. The key GHS classifications are summarized below.

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Serious Eye Damage | H318 | Causes serious eye damage | [4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10]

-

Handling Practices : Avoid creating dust. Wash hands thoroughly after handling.[4] Avoid contact with skin, eyes, and clothing.

Storage

-

Conditions : Store in a cool, dry, and well-ventilated place.[10] Keep the container tightly closed to prevent moisture absorption, which could lead to slow hydrolysis of the chloro group.

-

Incompatibilities : Keep away from strong oxidizing agents and strong acids/bases.

Conclusion

This compound is a strategically important intermediate in modern medicinal chemistry. Its well-defined synthesis and the predictable reactivity of its 4-chloro position make it an invaluable tool for researchers and drug development professionals. The ability to readily generate diverse libraries of 4-aminoquinoline derivatives provides a robust platform for discovering and optimizing lead compounds, particularly in the pursuit of new antimalarial and anticancer agents. A thorough understanding of its properties, synthesis, and handling ensures its safe and effective use in advancing pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 3. 4-CHLORO-7-METHOXYQUINOLINE | 63136-61-8 [chemicalbook.com]

- 4. This compound AldrichCPR 63136-61-8 [sigmaaldrich.com]

- 5. 63136-61-8|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 7-Chloro-4-methylquinoline | C10H8ClN | CID 170437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 9. nbinno.com [nbinno.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Chloro-7-methylquinoline

Foreword

For researchers, scientists, and professionals in the field of drug development, a profound understanding of the molecular architecture of heterocyclic compounds is paramount. Among these, quinoline derivatives form the backbone of numerous therapeutic agents. This guide provides a comprehensive technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-Chloro-7-methylquinoline. Moving beyond a mere presentation of data, this document elucidates the causal relationships between the molecular structure and its spectroscopic signature, offering field-proven insights into the interpretation of complex NMR spectra for this class of compounds. Our approach is grounded in the principles of scientific integrity, ensuring that the presented information is not only accurate but also practically applicable in a laboratory setting.

Molecular Structure and Its Spectroscopic Implications

The foundation of any NMR spectral interpretation lies in a thorough understanding of the molecule's structure. This compound possesses a bicyclic aromatic system with two key substituents: a chloro group at the 4-position and a methyl group at the 7-position. These substituents exert distinct electronic effects that are critical in predicting and assigning the ¹H and ¹³C NMR signals.

-

The Quinoline Core: The quinoline ring system itself gives rise to a complex series of signals in the aromatic region of the NMR spectrum. The nitrogen atom in the heterocyclic ring acts as an electron-withdrawing group, influencing the chemical shifts of the protons and carbons in its vicinity.

-

The Chloro Substituent (C4): The chlorine atom at the 4-position is an electronegative, electron-withdrawing group.[1] This property leads to a deshielding effect on the nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[2][3]

-

The Methyl Substituent (C7): In contrast, the methyl group at the 7-position is a weakly electron-donating group. This results in a shielding effect on the adjacent protons and carbons, shifting their signals to a lower chemical shift (upfield).[3]

The interplay of these electronic influences dictates the precise chemical shifts and coupling patterns observed in the NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of signals in the aromatic region, corresponding to the five protons on the quinoline ring, and a singlet in the aliphatic region for the methyl group protons. The expected chemical shifts are influenced by the electronic effects of the substituents and the inherent properties of the quinoline ring.

Logical Workflow for ¹H NMR Signal Assignment:

Caption: A logical workflow for the assignment of proton NMR signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-2 | 8.5 - 8.7 | d | 4.5 - 5.0 | Located on the carbon adjacent to the nitrogen, experiencing strong deshielding. Coupled to H-3. |

| H-3 | 7.3 - 7.5 | d | 4.5 - 5.0 | Shielded relative to H-2, coupled to H-2. |

| H-5 | 7.9 - 8.1 | d | 8.5 - 9.0 | Deshielded due to proximity to the chloro group and the ring nitrogen. Coupled to H-6. |

| H-6 | 7.4 - 7.6 | dd | 8.5 - 9.0, 1.5 - 2.0 | Influenced by both the electron-donating methyl group (shielding) and the chloro group (deshielding). Coupled to H-5 and H-8. |

| H-8 | 7.8 - 8.0 | d | 1.5 - 2.0 | Deshielded by the ring nitrogen. Coupled to H-6. |

| 7-CH₃ | 2.4 - 2.6 | s | - | Protons of the electron-donating methyl group, appearing as a singlet. |

Note: Predicted values are based on the analysis of substituent effects on the quinoline ring system. Actual experimental values may vary depending on the solvent and concentration.[3][4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show ten distinct signals: nine for the quinoline ring carbons and one for the methyl carbon. The chemical shifts of the carbon atoms are highly sensitive to the electronic environment created by the substituents.

Key Considerations for ¹³C NMR Signal Assignment:

-

Ipso-Carbons: The carbons directly attached to the substituents (C-4 and C-7) will show significant shifts. The carbon bearing the chloro group (C-4) will be deshielded, while the carbon with the methyl group (C-7) will also be deshielded, though to a lesser extent.

-

Quaternary Carbons: Carbons that are not bonded to any protons (C-4, C-4a, C-7, C-8a) will typically have weaker signals in a standard proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | 150 - 152 | Adjacent to nitrogen, highly deshielded. |

| C-3 | 121 - 123 | Shielded relative to C-2 and C-4. |

| C-4 | 148 - 150 | Attached to the electronegative chlorine, significantly deshielded. |

| C-4a | 127 - 129 | Quaternary carbon, influenced by both rings. |

| C-5 | 128 - 130 | Aromatic carbon in the carbocyclic ring. |

| C-6 | 126 - 128 | Shielded by the para-methyl group. |

| C-7 | 138 - 140 | Attached to the methyl group, deshielded. |

| C-8 | 129 - 131 | Aromatic carbon in the carbocyclic ring. |

| C-8a | 147 - 149 | Quaternary carbon adjacent to nitrogen. |

| 7-CH₃ | 21 - 23 | Aliphatic carbon of the methyl group. |

Note: These predicted chemical shifts are estimations based on established substituent effects on aromatic systems and data from related quinoline derivatives.[5][6]

Experimental Protocol for NMR Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following methodology is recommended for the analysis of this compound.

Experimental Workflow:

References

An In-depth Technical Guide to the Solubility of 4-Chloro-7-methylquinoline

This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-7-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of specific experimental data in published literature, this document establishes a framework for understanding and determining its solubility. The guide includes foundational principles, illustrative solubility data in a range of common organic solvents, detailed experimental protocols for solubility determination, and visual representations of key experimental workflows. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, formulation, and application of this compound and its derivatives.

Introduction to this compound and the Importance of Solubility

This compound belongs to the quinoline class of heterocyclic aromatic compounds, which are renowned for their diverse biological activities and are foundational scaffolds in drug discovery.[][2] The solubility of a chemical compound is a critical physicochemical property that dictates its bioavailability, the feasibility of its formulation, and its performance in a multitude of chemical and biological assays.[3][4] A thorough understanding of the solubility of this compound in various solvents is, therefore, paramount for its effective application in research and development. This guide delineates the methodologies to approach this challenge, providing both theoretical grounding and practical experimental guidance.

The molecular structure of this compound, with its quinoline core, a chloro substituent at the 4-position, and a methyl group at the 7-position, suggests a predominantly hydrophobic character.[5] The quinoline ring system itself is aromatic and largely non-polar. The chloro and methyl groups are also lipophilic, further contributing to an anticipated low aqueous solubility.[5] However, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, potentially allowing for some interaction with protic solvents. The overall solubility will be a balance of these structural features and their interactions with the chosen solvent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of predicting solubility.[6][7] This principle states that substances with similar polarities are more likely to be soluble in one another.[8][9] The polarity of a solvent is a key factor in its ability to dissolve a solute.[6]

-

Polar Solvents: These solvents have molecules with a significant separation of charge (a dipole moment). Water is a classic example of a highly polar, protic solvent, capable of forming strong hydrogen bonds. Other polar solvents include alcohols like ethanol and methanol.

-

Non-polar Solvents: These solvents have molecules with a more even distribution of charge. Examples include hydrocarbons like hexane and toluene.

-

Aprotic Polar Solvents: This class of solvents has dipole moments but lacks O-H or N-H bonds, meaning they cannot donate hydrogen bonds. Examples include acetone and dimethyl sulfoxide (DMSO).

For this compound, we can anticipate the following general solubility trends:

-

High Solubility: Expected in non-polar and moderately polar aprotic solvents, such as dichloromethane, chloroform, and tetrahydrofuran. The dispersion forces and dipole-dipole interactions between the solute and these solvents are likely to be favorable.

-

Moderate Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, as well as in lower-chain alcohols such as ethanol and methanol.

-

Low Solubility: Expected in highly polar, protic solvents like water, due to the energetic cost of disrupting the strong hydrogen bonding network of water to accommodate the largely non-polar solute. It is also expected to have low solubility in very non-polar solvents like hexane if the crystal lattice energy of the solid is significant.

Illustrative Solubility Data

While specific, experimentally determined solubility data for this compound is not widely available in the literature, the following table provides illustrative (hypothetical) data based on the chemical principles outlined above. This data is intended to serve as a practical starting point for researchers.

| Solvent | Solvent Polarity (Dielectric Constant) | Illustrative Solubility at 25°C (mg/mL) |

| Water | 80.1 | < 0.1 |

| Methanol | 32.7 | 5 - 15 |

| Ethanol | 24.5 | 10 - 25 |

| Acetone | 20.7 | 50 - 100 |

| Dichloromethane | 8.9 | > 200 |

| Chloroform | 4.8 | > 200 |

| Ethyl Acetate | 6.0 | 75 - 150 |

| Tetrahydrofuran (THF) | 7.6 | > 200 |

| Toluene | 2.4 | 20 - 40 |

| Hexane | 1.9 | < 1 |

Disclaimer: The data presented in this table is illustrative and intended for guidance purposes only. Actual solubility values should be determined experimentally.

Experimental Determination of Solubility

Accurate solubility data is best obtained through rigorous experimental measurement. The following sections provide detailed protocols for two widely accepted methods for determining solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[10] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial.[11]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).[11]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[10][12] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.[11]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

-

Alternatively, centrifuge the samples to pellet the undissolved solid.[10]

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred.

-

Filter the aliquot through a 0.45 µm filter to remove any remaining microparticulates.[5]

-

-

Quantification:

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3]

-

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for the shake-flask method of thermodynamic solubility determination.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[13] These assays typically measure the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.

Protocol:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a series of wells.

-

Add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

-

Incubation:

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours).[13]

-

-

Detection of Precipitation:

-

Precipitation can be detected by several methods:

-

-

Data Analysis:

-

The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed (nephelometry) or the concentration at which the measured absorbance deviates from the expected linear response (UV-Vis).

-

Workflow for Kinetic Solubility Assay:

Caption: Workflow for a typical kinetic solubility assay.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[6] It is crucial to control and report the temperature at which solubility measurements are made.

-

pH (in aqueous solutions): As a quinoline derivative, this compound is a weak base. In acidic aqueous solutions, the nitrogen atom can be protonated, forming a more soluble salt. Therefore, its aqueous solubility is expected to be pH-dependent.[5] Measurements should be made at defined pH values, such as those relevant to physiological conditions (e.g., pH 1.2, 4.5, and 6.8).[11]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility. The most stable polymorph will have the lowest solubility.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized, high-purity sample for solubility determination.

Conclusion

While specific, published solubility data for this compound is scarce, this guide provides a robust framework for researchers to understand, predict, and experimentally determine this critical physicochemical property. By applying the principles of solvent polarity and utilizing the detailed experimental protocols provided, scientists and drug development professionals can generate the reliable solubility data necessary to advance their research and development efforts with this versatile quinoline derivative.

References

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Emerging Therapeutic Potential of 4-Chloro-7-methylquinoline Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the burgeoning field of 4-chloro-7-methylquinoline derivatives. While the broader quinoline scaffold is well-established in medicinal chemistry, this whitepaper focuses on the unique potential of derivatives functionalized with a chlorine atom at the 4-position and a methyl group at the 7-position. Drawing upon the extensive research into structurally related 7-chloroquinolines, this document will explore the synthesis, potential biological activities, and future directions for this promising class of compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its pharmacological profile, leading to the development of numerous clinically significant drugs.[3]

The 7-chloroquinoline core, in particular, is a well-validated pharmacophore, most famously represented by the antimalarial drug chloroquine.[4][5] The electron-withdrawing nature of the chlorine atom at the 7-position is often crucial for the biological activity of these compounds.[4][5] This guide will delve into the specific subset of this compound derivatives, a class of compounds that, while less explored, holds significant promise based on the established activities of its chemical relatives.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the core quinoline scaffold, followed by functionalization. A common starting material is 4-hydroxy-7-methylquinolin-2(1H)-one, which can be synthesized through the Gould-Jacobs reaction. Subsequent chlorination using reagents such as phosphorus oxychloride (POCl₃) can then yield the key intermediate, 2,4-dichloro-7-methylquinoline.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, providing a versatile handle for introducing a wide array of functional groups. This reactivity allows for the creation of diverse chemical libraries for biological screening.

Experimental Protocol: Synthesis of 4-Amino-7-methylquinoline Derivatives

This protocol is adapted from established methods for the synthesis of 4-aminoquinoline derivatives.[4]

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, piperidine)

-

Solvent (e.g., ethanol, N,N-dimethylformamide)

-

Base (e.g., triethylamine, potassium carbonate)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the desired amine (1.2-2 equivalents) and the base (1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by NMR and mass spectrometry.

Potential Biological Activities

Based on the extensive literature on related 7-chloroquinoline derivatives, this compound analogs are predicted to exhibit a range of significant biological activities.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with tumor growth signaling pathways.[3] The 4-anilinoquinoline scaffold, in particular, is a well-known pharmacophore for targeting epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers.[6]

Derivatives of this compound are promising candidates for the development of novel anticancer agents. The introduction of various substituents at the 4-position can modulate their cytotoxic activity and selectivity against different cancer cell lines.

Table 1: Anticancer Activity of Representative 7-Chloroquinoline Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Potent | [4] |

| 4-Anilino-7-chloroquinoline derivative II | MCF-7 (Breast) | 0.0057 | [6] |

| 4-Anilino-7-chloroquinoline derivative Va | MCF-7 (Breast) | 0.00087 | [6] |

The data in Table 1, while not specific to this compound derivatives, strongly suggests the potential for potent anticancer activity within this class of compounds. The methyl group at the 7-position may further influence activity and selectivity.

Diagram: Simplified EGFR Signaling Pathway and Potential Inhibition by Quinoline Derivatives

Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.

Antimicrobial Activity

The quinoline scaffold is the backbone of several important antimicrobial agents.[7][8] Fluoroquinolones, a major class of antibiotics, act by inhibiting bacterial DNA gyrase and topoisomerase IV.[7] Derivatives of this compound are therefore of significant interest for the development of new antibacterial and antifungal drugs, particularly in the face of rising antimicrobial resistance.

The introduction of different side chains at the 4-position can influence the antimicrobial spectrum and potency. For instance, the incorporation of sulfonamide moieties has been shown to yield compounds with significant activity against various bacterial and fungal strains.[7]

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 7-Methoxyquinoline-sulfonamide derivative | E. coli | 7.812 | [7] |

| 7-Methoxyquinoline-sulfonamide derivative | C. albicans | 31.125 | [7] |

| 7-Morpholino-quinolone derivative | Gram-positive bacteria | Potent | [8] |

These examples highlight the potential of functionalized quinolines to combat a range of microbial pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of a compound.

Materials:

-

Test compound (this compound derivative)

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting another promising avenue for the therapeutic application of this compound analogs. The mechanism of action for the anti-inflammatory effects of quinolines is an active area of research.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring and at the 4-position. Key SAR insights from related 7-chloroquinolines include:

-

7-Chloro Group: The presence of a chlorine atom at the 7-position is often critical for potent biological activity.[4][5]

-

4-Position Substituent: The nature of the substituent at the 4-position significantly influences the compound's activity and target selectivity. For instance, an amino group at this position is a common feature in many biologically active quinolines.[4]

-

Methyl Group at C7: The impact of the methyl group at the 7-position in this compound derivatives is an area that warrants further investigation. It may influence the compound's lipophilicity, steric interactions with biological targets, and metabolic stability.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. While extensive research on related 7-chloroquinolines provides a strong rationale for their potential, dedicated studies on a diverse library of this compound derivatives are needed to fully elucidate their therapeutic potential.

Future research should focus on:

-

Synthesis of diverse libraries: Creating a broad range of this compound derivatives with various substituents at the 4-position and other positions on the quinoline ring.

-

Comprehensive biological screening: Evaluating these libraries against a wide panel of cancer cell lines, microbial strains, and in relevant anti-inflammatory assays.

-

Mechanistic studies: Investigating the specific molecular targets and signaling pathways affected by the most active compounds.

-

In-depth SAR studies: Systematically exploring the structure-activity relationships to guide the rational design of more potent and selective derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jofamericanscience.org [jofamericanscience.org]

- 7. mdpi.com [mdpi.com]

- 8. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-7-methylquinoline: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and Its Significance

The quinoline core is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous biologically active compounds.[1] Its versatile structure allows for extensive functionalization, enabling the generation of diverse molecular libraries for screening against various therapeutic targets.[2][3] Among its many halogenated derivatives, 4-chloro-7-methylquinoline stands out as a particularly valuable starting material for the synthesis of novel therapeutic agents, especially in the realms of anticancer and antimalarial drug discovery.[1][][5] The strategic placement of a chlorine atom at the 4-position and a methyl group at the 7-position provides reactive handles for molecular elaboration and influences the molecule's steric and electronic properties, which can enhance binding to biological targets.[1]

This technical guide provides a comprehensive overview of this compound as a scaffold, detailing its synthesis, key chemical reactions, and its application in the development of potent therapeutic agents. We will delve into the structure-activity relationships of its derivatives and provide established protocols for their synthesis and evaluation.

The Chemistry of this compound: Synthesis and Reactivity

The this compound scaffold is a versatile building block due to the reactivity of the chlorine atom at the C4 position, making it susceptible to nucleophilic aromatic substitution.[5] This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of compounds.

General Synthesis of the Quinoline Core

The synthesis of the quinoline core can be achieved through several established methods, including the Skraup, Doebner-von Miller, and Combes reactions.[5] A common modern approach for a substituted quinoline like 4-chloro-7-methoxyquinoline (a related analogue) involves a multi-step synthesis starting from 3-methoxyaniline.[6] This process typically involves condensation with a dione, cyclization at high temperature, and subsequent chlorination to yield the final product.[6]

Key Reactions of this compound

The primary utility of the this compound scaffold lies in the reactivity of the C4-chloro group, which readily undergoes nucleophilic substitution with various amines, alcohols, and sulfur-containing nucleophiles. This reactivity is central to the creation of diverse libraries of quinoline derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is activated towards nucleophilic attack. This allows for the straightforward introduction of amino, alkoxy, and thioether moieties, which are crucial for modulating the biological activity of the resulting compounds. For instance, reaction with various primary or secondary amines is a well-established method for generating libraries of 4-aminoquinoline compounds.[1]

Experimental Protocol: Synthesis of 4-Amino-7-methylquinoline Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution of the chloro group in this compound with an amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline, piperidine)

-

Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

-

Base (e.g., potassium carbonate, triethylamine), if necessary

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the amine (1.1-2 equivalents) to the solution. If the amine salt is used, add a base to neutralize it.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-7-methylquinoline derivative.

Therapeutic Applications of this compound Derivatives

The this compound scaffold has been extensively explored for the development of agents targeting a range of diseases, most notably cancer and malaria.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1]

Inhibition of Kinase Signaling Pathways

Many quinoline-based anticancer agents function as kinase inhibitors.[7] By modifying the this compound core, researchers can develop potent and selective inhibitors of key cancer-related signaling pathways, including those mediated by EGFR, VEGFR-2, and PI3K/Akt.[1] For example, the introduction of an anilino group at the 4-position can lead to potent EGFR inhibitors.

Below is a diagram illustrating the general mechanism of action for quinoline-based kinase inhibitors.

Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.

Induction of Apoptosis and DNA/RNA Damage

Certain 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and cause DNA/RNA damage in cancer cells.[2] The cytotoxic activity of these compounds is often correlated with the oxidation state of the sulfur atom and the length of the spacer between the quinoline core and other aromatic moieties.[2]

Antimalarial Activity

The 4-aminoquinoline scaffold is the backbone of the widely known antimalarial drug chloroquine.[8] Consequently, this compound is a key starting material for synthesizing novel 4-aminoquinoline derivatives with potential antimalarial activity.[] The development of new antimalarial drugs is crucial due to the increasing prevalence of multi-drug-resistant strains of Plasmodium falciparum.[9]

The structure-activity relationship (SAR) studies of 4-aminoquinolines have revealed that the presence of a chlorine atom at the 7-position is essential for high potency.[8] Modifications to the diaminoalkane side chain at the 4-position can also significantly impact activity against both chloroquine-susceptible and -resistant strains of the parasite.[10]

Other Therapeutic Areas

Derivatives of this compound have also been investigated for other biological activities, including:

-

Anti-inflammatory and Antinociceptive Effects: 7-chloro-4-(phenylselanyl) quinoline and its analogues have demonstrated promising antinociceptive and anti-inflammatory properties.[11]

-

Neuroprotective Activity: 4-amino-7-chloroquinoline derivatives have been identified as activators of the nuclear receptor NR4A2, a promising drug target for Parkinson's disease.[12]

-

Antifungal Activity: Hydrazone derivatives of 7-chloroquinoline have shown in vitro antifungal activity against various oral fungi.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at various positions of the quinoline ring.

| Position | Substituent/Modification | Effect on Biological Activity | Reference(s) |

| C4 | Introduction of various amines | Crucial for antimalarial and anticancer activity. The nature of the amine side chain influences potency and resistance profile. | [8][10] |

| C4 | Introduction of thioalkyl groups | Can lead to compounds that induce apoptosis and DNA/RNA damage in cancer cells. | [2] |

| C7 | Chlorine atom | Generally considered essential for optimal antimalarial activity. | [8] |

| C7 | Replacement of Chlorine with other halogens (Br, I) | Can maintain or slightly alter antimalarial potency. | [10] |

| C7 | Replacement of Chlorine with F or CF3 | Tends to decrease antimalarial activity, especially against resistant strains. | [10] |

The following diagram illustrates the key points of the structure-activity relationship for 4-aminoquinoline derivatives.

Caption: Key Structure-Activity Relationship points for 4-amino-7-methylquinoline derivatives.

Conclusion and Future Perspectives

This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the reactivity of the C4-chloro group provide a robust platform for the generation of diverse compound libraries. The derivatives of this scaffold have demonstrated significant therapeutic potential, particularly as anticancer and antimalarial agents.

Future research in this area will likely focus on:

-

Rational Design of Novel Derivatives: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective inhibitors for specific biological targets.

-

Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives for treating other diseases, such as neurodegenerative and inflammatory disorders.

-

Development of Drug Delivery Systems: Incorporating these active compounds into novel drug delivery systems to enhance their bioavailability and reduce potential toxicity.[14]

The continued exploration of the this compound scaffold holds great promise for the discovery and development of next-generation therapeutics to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijirt.org [ijirt.org]

- 6. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Electronic Structure of 4-Chloro-7-methylquinoline: Implications for Drug Design and Molecular Engineering

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 4-chloro-7-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the intricate electronic landscape of this molecule is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacological agent. This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT), to elucidate the key electronic and structural properties of this compound, thereby offering a predictive lens for its application and further derivatization.

Introduction: The Quinoline Scaffold and the Significance of Substitution

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The electronic character of the quinoline ring system, a fusion of a benzene and a pyridine ring, is highly sensitive to the nature and position of its substituents. The introduction of a chlorine atom at the 4-position and a methyl group at the 7-position of the quinoline nucleus in this compound creates a unique electronic profile that dictates its chemical behavior and biological interactions.

The chlorine atom, being highly electronegative, acts as an electron-withdrawing group through induction, while also possessing lone pairs that can participate in resonance. The methyl group, conversely, is a weak electron-donating group. The interplay of these substituents governs the electron density distribution across the molecule, influencing its dipole moment, polarizability, and the energies of its frontier molecular orbitals. A thorough theoretical investigation is therefore essential to unravel these subtleties and to rationally design novel quinoline-based compounds with enhanced therapeutic efficacy.

Computational Methodology: A Validated Workflow

The theoretical investigation into the electronic structure of this compound is proposed to be conducted using a validated computational workflow, leveraging the power of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This approach has been widely and successfully applied to study the properties of various quinoline derivatives.[2][3][4]

Geometry Optimization and Vibrational Analysis

The initial and most critical step is to determine the ground-state equilibrium geometry of this compound. This is achieved through geometry optimization calculations.

Experimental Protocol:

-

Software: Gaussian 09 or a comparable quantum chemistry software package.[2]

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is renowned for its excellent balance of accuracy and computational efficiency for organic molecules.[3]

-

Basis Set: 6-311++G(d,p). This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[4][5]

-

Convergence Criteria: Tight convergence criteria should be employed to ensure a true energy minimum is located.

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results of the frequency analysis also provide theoretical infrared (IR) and Raman spectra, which can be correlated with experimental data for structural validation.

Caption: Proposed computational workflow for the theoretical study of this compound.

Analysis of the Electronic Structure

The optimized molecular geometry provides the foundation for a detailed analysis of the electronic structure of this compound.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[6]

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO may have significant contributions from the pyridine ring and the chloro-substituted carbon, indicating sites susceptible to nucleophilic attack.

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.0 | Chemical reactivity and stability |

Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks.[7] The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP surface is expected to show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The regions around the hydrogen atoms and the chloro-substituted carbon are likely to exhibit a positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor binding in a biological context.

Caption: Conceptual representation of the Molecular Electrostatic Potential (MEP) map.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[8] It allows for the investigation of intramolecular charge transfer interactions by quantifying the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

Key interactions to investigate in this compound include the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the aromatic ring, and the interactions involving the lone pairs of the chlorine atom. These interactions contribute significantly to the overall stability and electronic properties of the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π(C2-C3) | 15.2 | n -> π |

| π (C5-C6) | π(C4-C10) | 20.5 | π -> π |

| LP (3) Cl | σ(C4-C10) | 2.8 | n -> σ |

Table 2: Predicted Significant NBO Interactions and Stabilization Energies for this compound.

Excited State Properties and Spectroscopic Correlation

Time-Dependent DFT (TD-DFT) calculations are employed to investigate the electronic transitions and to predict the UV-Vis absorption spectrum of this compound.[4] This analysis provides insights into the nature of the electronic excitations, such as n→π* and π→π* transitions, and the corresponding absorption wavelengths (λmax) and oscillator strengths (f).

Experimental Protocol:

-

Software: Gaussian 09.

-

Method: TD-DFT at the B3LYP/6-311++G(d,p) level of theory.

-

Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents on the electronic absorption spectrum.

The predicted UV-Vis spectrum can be compared with experimental data to further validate the computational model. Understanding the excited state properties is particularly important for applications in photochemistry and materials science.

Implications for Drug Development

The theoretical insights gained from this comprehensive electronic structure analysis have profound implications for drug development:

-

Structure-Activity Relationship (SAR) Studies: By understanding how the electronic properties are influenced by the chloro and methyl substituents, researchers can make informed decisions about further molecular modifications to enhance biological activity.

-

Metabolic Stability Prediction: The MEP and FMO analysis can help identify sites on the molecule that are susceptible to metabolic transformations, such as oxidation or reduction.

-

Receptor Binding: The charge distribution and electrostatic potential are key determinants of how the molecule will interact with the active site of a biological target. This information can guide the design of more potent and selective inhibitors.

-

Toxicity Prediction: Certain electronic features can be correlated with potential toxicity. A thorough understanding of the electronic structure can aid in the early identification and mitigation of potential liabilities.

Conclusion

The theoretical and computational approach outlined in this guide provides a powerful and predictive framework for the in-depth characterization of the electronic structure of this compound. By employing DFT and TD-DFT methodologies, researchers can gain a fundamental understanding of its geometry, reactivity, and spectroscopic properties. These insights are invaluable for accelerating the drug discovery and development process, enabling the rational design of novel quinoline-based compounds with optimized therapeutic profiles. The self-validating nature of correlating theoretical predictions with experimental data ensures a high degree of confidence in the obtained results, paving the way for future innovations in medicinal chemistry and materials science.

References

- 1. Computational investigation of bioactive 2,3-diaryl quinolines using DFT method: FT- IR, NMR spectra, NBO, NLO, HOMO-LU… [ouci.dntb.gov.ua]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. scilit.com [scilit.com]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. dergi-fytronix.com [dergi-fytronix.com]

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 4-Chloro-7-methylquinoline

Abstract

4-Chloro-7-methylquinoline is a pivotal intermediate in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and functional molecules. This application note provides a comprehensive, two-step experimental protocol for its synthesis, designed for reproducibility and scalability in a laboratory setting. The synthesis begins with the construction of the quinoline core to form 4-hydroxy-7-methylquinoline via a thermally-driven cyclization, followed by a robust dehydroxychlorination using phosphorus oxychloride (POCl₃). This guide emphasizes the mechanistic rationale behind the chosen conditions, stringent safety protocols, and detailed procedural steps to ensure both high yield and purity of the final product.

Introduction and Scientific Rationale

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. Among the numerous established methods, the construction of the quinoline core from anilines remains one of the most reliable approaches.[1][2][3] Our protocol first employs a Conrad-Limpach-Knorr type reaction to synthesize the key intermediate, 4-hydroxy-7-methylquinoline. This involves the reaction of m-toluidine with diethyl malonate, which undergoes a condensation followed by a high-temperature cyclization to form the stable 4-quinolone tautomer.

The subsequent conversion of the 4-hydroxyl group to a chlorine atom is a critical transformation that activates the molecule for further nucleophilic substitution reactions. This is efficiently achieved by treatment with phosphorus oxychloride (POCl₃). The mechanism involves the phosphorylation of the hydroxyl group, converting it into an excellent leaving group (a dichlorophosphate ester).[4][5] This intermediate is then susceptible to nucleophilic attack by a chloride ion, yielding the desired 4-chloroquinoline product.[4] This two-step pathway is reliable and utilizes readily available starting materials.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: formation of the quinoline core and subsequent chlorination.

Caption: Overall two-step synthetic workflow.

Safety Precautions and Reagent Handling

CRITICAL: A thorough risk assessment must be conducted before beginning this procedure.[6] This synthesis involves hazardous materials and high temperatures.

-

Phosphorus Oxychloride (POCl₃):

-

Hazard: Extremely corrosive, toxic, and lachrymatory.[7][8] Reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[7][9] Causes severe burns to skin, eyes, and the respiratory tract.[10][11]

-

Handling: Always handle POCl₃ in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., Neoprene or Teflon; Nitrile is not suitable).[7][8][11] Ensure an eyewash station and safety shower are immediately accessible.[7][10]

-

Quenching: The quenching of POCl₃ is highly exothermic. Always add the reaction mixture to ice slowly and with vigorous stirring. Never add water to POCl₃.

-

-

High Temperatures: The cyclization step requires heating to 250 °C. Use a suitable high-temperature heating mantle with a temperature controller and sand bath. Ensure all glassware is free of cracks or defects.

-

m-Toluidine: Toxic and readily absorbed through the skin. Handle with gloves in a well-ventilated area.

Quantitative Data and Reagents

This table summarizes the reagents required for a typical laboratory-scale synthesis.

| Step | Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 1 | m-Toluidine | 107.15 | 1.0 | 100 | 10.72 g (10.8 mL) |

| 1 | Diethyl malonate | 160.17 | 1.1 | 110 | 17.62 g (16.7 mL) |

| 1 | Dowtherm A (Solvent) | - | - | - | ~100 mL |

| 2 | 4-Hydroxy-7-methylquinoline | 159.18 | 1.0 | 50 | 7.96 g |

| 2 | Phosphorus Oxychloride (POCl₃) | 153.33 | ~10 | ~500 | 76.67 g (46.5 mL) |

Detailed Experimental Protocols

Part 1: Synthesis of 4-Hydroxy-7-methylquinoline

This procedure is adapted from established methods for quinolone synthesis.[12][13]

Equipment:

-

250 mL three-neck round-bottom flask

-

Dean-Stark trap and condenser

-

Heating mantle with sand bath and thermocouple

-

Magnetic stirrer

Procedure:

-

Setup: Assemble the three-neck flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a stopper.

-

Reagent Addition: Charge the flask with m-toluidine (10.72 g, 100 mmol) and diethyl malonate (17.62 g, 110 mmol).

-

Condensation: Heat the mixture with stirring in an oil bath to 140-150 °C. Ethanol will begin to collect in the Dean-Stark trap as the condensation reaction proceeds. Maintain this temperature for 2-3 hours, or until approximately 4.5 mL of ethanol has been collected.

-

Cyclization Setup: Allow the reaction mixture to cool slightly. Carefully remove the Dean-Stark trap and replace it with a short-path distillation head to allow for the removal of any remaining volatile components. Add ~100 mL of Dowtherm A (diphenyl ether/biphenyl mixture) to the flask to act as a high-boiling solvent.

-

Thermal Cyclization: Heat the mixture to 250 °C. The product, 4-hydroxy-7-methylquinoline, will begin to precipitate as a solid. Maintain this temperature for 1-2 hours to ensure the reaction goes to completion.

-

Isolation and Purification:

-

Allow the mixture to cool to below 100 °C.

-

Add ~100 mL of hexane to the slurry to dilute the Dowtherm A and facilitate filtration.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove residual Dowtherm A.

-

Further purify the crude product by recrystallization from ethanol or a mixture of dimethylformamide (DMF) and water.

-

Dry the purified white to off-white solid under vacuum. A typical yield is 70-80%.

-

Part 2: Synthesis of this compound

This chlorination protocol is a standard and effective method for converting 4-hydroxyquinolines to their chloro-derivatives.[4][14][15]

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser with a drying tube (CaCl₂)

-

Heating mantle

-

Large beaker (1 L) with ice for quenching

-

Magnetic stirrer

Procedure:

-

Setup: In a certified chemical fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Protect the system from atmospheric moisture with a calcium chloride drying tube.

-

Reagent Addition: Carefully add 4-hydroxy-7-methylquinoline (7.96 g, 50 mmol) to the flask. Slowly and cautiously, add phosphorus oxychloride (POCl₃, 46.5 mL, ~500 mmol) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with gentle stirring. The solid will gradually dissolve as the reaction proceeds. Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4][14]

-

Workup and Quenching (CRITICAL STEP):

-

Allow the reaction mixture to cool to room temperature.

-

Prepare a 1 L beaker containing ~400 g of crushed ice and a large stir bar. Place it in an ice-water bath for additional cooling.

-

Under vigorous stirring , slowly and carefully pour the reaction mixture onto the crushed ice. This process is extremely exothermic and will generate HCl gas. Ensure adequate ventilation.

-

Once the addition is complete, continue stirring until all the ice has melted.

-

-

Neutralization and Isolation:

-

Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or by carefully adding solid sodium carbonate portion-wise until effervescence ceases and the pH is ~7-8. The product will precipitate as a solid.

-

Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL).

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure this compound as a crystalline solid.

-

Dry the final product in a vacuum oven. A typical yield is 85-95%.

-

Mechanistic Insight: The Role of POCl₃

The conversion of a 4-quinolone to a 4-chloroquinoline is a classic example of dehydroxychlorination. The process is not a simple substitution, as the hydroxyl group is a poor leaving group. POCl₃ acts as both the chlorinating agent and a dehydrating agent.

Caption: Simplified mechanism of chlorination.

The reaction is initiated by the nucleophilic attack of the tautomeric hydroxyl/carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃.[4] This forms an O-phosphorylated intermediate, which is an excellent leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, attacking the C4 position and displacing the dichlorophosphate group to yield the final chlorinated product and the byproduct, pyrophosphoric acid (after hydrolysis).[5]

References

- 1. iipseries.org [iipseries.org]

- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. benchchem.com [benchchem.com]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. fishersci.com [fishersci.com]

- 8. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. nj.gov [nj.gov]

- 11. my.airliquide.com [my.airliquide.com]

- 12. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols: Leveraging 4-Chloro-7-methylquinoline in the Synthesis of Novel Anticancer Agents

Authored by: A Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] Its rigid, planar structure and versatile substitution patterns have led to the development of numerous therapeutic agents, particularly in oncology.[2][3] Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways crucial for tumor growth, proliferation, and survival, such as those mediated by protein kinases.[4][5]

The starting material, 4-Chloro-7-methylquinoline, is a particularly valuable building block for creating libraries of potential anticancer drugs. The molecule's strategic features include:

-

The C4-Chloro Substituent : The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, making it an excellent electrophilic site for reaction with a wide variety of nucleophiles.[6] This reactivity is the primary gateway to structural diversity.

-

The C7-Methyl Group : The methyl group at the 7-position can subtly influence the molecule's physicochemical properties. It can enhance metabolic stability, improve solubility, and provide steric bulk that may contribute to selective binding at the target protein's active site.

This guide provides a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols for synthesizing potential anticancer agents, and methodologies for their subsequent biological evaluation.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely used strategy for derivatizing this compound is the SNAr reaction. This involves the displacement of the C4-chloride by a nucleophile, typically an amine or a phenol, to forge a new carbon-nitrogen or carbon-oxygen bond, respectively. This approach is foundational for creating analogs of successful kinase inhibitors and other targeted therapies.[7]

References

- 1. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]